8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is a heterocyclic compound characterized by a seven-membered nitrogen-containing ring. The compound features a nitro group at the 8th position, which significantly influences its chemical reactivity and potential biological activities. This compound is classified under azepines, which are known for their diverse applications in medicinal chemistry due to their varied biological properties.
The synthesis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one typically involves the nitration of 2,3,4,5-tetrahydro-1H-benzo[c]azepine. This process is generally performed using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure selective nitration at the desired position .
The molecular formula of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is , with a molecular weight of approximately 192.21 g/mol. The structure includes a seven-membered ring containing one nitrogen atom and a nitro group attached to the benzene ring .
8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one can participate in several chemical reactions:
Common reagents used in these reactions include:
While specific physical properties such as density and melting point are often not available or reported for this compound, it is typically handled as a solid in laboratory settings.
Key chemical properties include:
These properties are essential for understanding how the compound behaves in different chemical environments and its potential interactions with other substances .
8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one has several scientific applications:
These applications highlight its significance in both research and industrial contexts .
The benzazepine scaffold represents a strategically privileged structure in medicinal chemistry due to its distinct conformational flexibility and hydrogen bonding capacity compared to six-membered tetrahydroisoquinoline analogs. The seven-membered azepine ring introduces a critical torsion angle variation (approximately 15-20° greater than tetrahydroisoquinolines) that enables unique vectorial presentation of pharmacophores toward biological targets [4]. Quantum mechanical analyses reveal that the expanded ring system reduces planar constraints by ~30%, allowing enhanced adaptation to binding pockets in neurotransmitter receptors [4]. This geometric distinction translates to improved receptor subtype selectivity, particularly in dopamine and serotonin receptor families where the extended conformation better complements allosteric sites [4].
Bioisosteric replacement studies demonstrate that benzazepines maintain comparable aromatic stacking efficiency while introducing superior spatial occupancy profiles versus tetrahydroisoquinolines. Molecular dynamics simulations indicate a 40% increase in accessible conformers when the seven-membered central ring replaces its six-membered counterpart, enabling optimized interactions with deep hydrophobic clefts in G-protein coupled receptors [4]. The lactam moiety (in 8-nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one) further introduces a dipolar pharmacophore absent in tertiary amine-containing tetrahydroisoquinolines, significantly altering electronic distribution patterns across the fused ring system [2] [4].
Table 1: Bioisosteric Comparison of Benzazepine vs. Tetrahydroisoquinoline Scaffolds
Structural Feature | Benzazepine Scaffold | Tetrahydroisoquinoline Scaffold |
---|---|---|
Ring Size | 7-membered azepine | 6-membered piperidine |
Planarity Index | 0.42 ± 0.05 | 0.78 ± 0.03 |
Conformational Flexibility | 15 rotatable bonds | 8 rotatable bonds |
H-bond Acceptor Capacity | 2.7 e⁻ density (lactam O) | 1.9 e⁻ density (tertiary N) |
Aromatic Coplanarity | 12° deviation | 5° deviation |
The strategic incorporation of a nitro group at the C-8 position induces profound electronic perturbations throughout the benzazepine system. Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level demonstrate a dipole moment increase from 3.8 Debye in the unsubstituted core to 6.2 Debye in the nitro derivative, creating a strong electron-deficient region across rings C and D [1]. Natural Bond Orbital (NBO) analysis reveals this substituent withdraws significant electron density from the fused benzene ring (-0.32 e⁻), inducing positive electrostatic potential at C9 (σ-hole +18 kcal/mol) that enhances interactions with electron-rich biological targets [1] [8].
The nitro group's ortho-position relative to the lactam nitrogen creates a geometrically constrained electron sink that distorts bond angles throughout the azepine ring. X-ray crystallographic data of analogous structures shows compression of the C7-C8-N8 bond angle to 116.5° ± 0.3° compared to 122.8° in unsubstituted analogs [8]. This angular strain increases lactam carbonyl polarization by 15%, elevating its electrophilicity and hydrogen-bond accepting capacity (PSA = 78.41 Ų) [1]. Frontier orbital analysis indicates the nitro group lowers the LUMO energy by 1.8 eV, facilitating charge-transfer interactions critical for PARP-1 inhibition (ΔG_binding = -9.2 kcal/mol) [7].
Table 2: DFT-Computed Electronic Parameters of 8-Nitro Substituted Benzazepine
Parameter | Unsubstituted Benzazepine | 8-Nitrobenzazepine | Perturbation (%) |
---|---|---|---|
Dipole Moment (Debye) | 3.8 | 6.2 | +63% |
HOMO Energy (eV) | -6.3 | -7.1 | +12.7% |
LUMO Energy (eV) | -1.2 | -3.0 | -150% |
Lactam C=O Bond Order | 1.78 | 1.85 | +3.9% |
NBO Charge at C9 | -0.11 | +0.21 | 291% shift |
The lactam architecture in 8-nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one imposes critical conformational constraints absent in amine-containing benzazepines. Dynamic NMR studies of related compounds reveal restricted puckering of the azepine ring (ΔG‡ = 12.3 kcal/mol) due to sp²-hybridized C1 that reduces conformational flexibility by ~40% versus secondary amine analogs [4]. This semi-rigid structure preferentially stabilizes a boat-boat conformation with 25° inclination between the lactam plane and aryl system, creating an optimal vector for deep cavity penetration in enzyme active sites [4].
Comparative molecular docking studies demonstrate that the lactam's hydrogen-bonding motif forms bidentate interactions with PARP-1's catalytic triad (Ser904-Arg878 backbone) with binding energy -9.7 kcal/mol, outperforming amine analogs by 2.3 kcal/mol [7]. The constrained geometry positions the C8-nitro group for π-stacking with Tyr907 (3.4 Å distance) while the lactam oxygen accepts hydrogen bonds from Gly863 (2.1 Å) [7]. This precise three-point attachment underpins the compound's exceptional PARP-1 inhibition (IC₅₀ = 19.24 nM) reported in biochemical assays [7].
In neurotransmitter receptor targeting, the lactam's reduced basicity (predicted pKa = -2.1 versus pKa ~9.5 for amines) prevents protonation at physiological pH, shifting recognition mechanisms from ionic to dipolar binding modes. This alteration enables penetration of central nervous system targets while avoiding promiscuous interactions with aminergic GPCRs, potentially reducing off-target effects [4].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: